Lumacaftor

Overview

Description

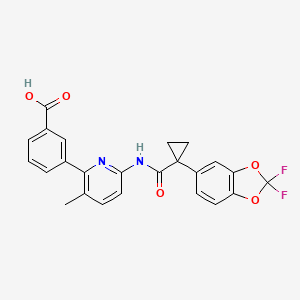

Molecular Structure Analysis

Lumacaftor has a molecular formula of C24H18F2N2O5 and a molar mass of 452.414 g·mol −1 . The structure of Lumacaftor is complex, with various functional groups and a combination of carbon, hydrogen, nitrogen, oxygen, and fluorine atoms .Chemical Reactions Analysis

While specific chemical reactions involving Lumacaftor are not detailed in the search results, it’s known that Lumacaftor acts as a chaperone during protein folding, which is a complex biochemical process .Scientific Research Applications

Cystic Fibrosis Treatment

Lumacaftor, in combination with Ivacaftor, is used as a treatment for cystic fibrosis in patients who are homozygous for the F508del mutation in the CFTR gene . This combination works by improving the conformational stability of the mutated CFTR protein, which enhances its processing and trafficking to the cell surface, thereby partially restoring its function .

Pulmonary Function Improvement

Clinical trials have shown that Lumacaftor-Ivacaftor therapy leads to an increase in lung function. Patients have demonstrated statistically significant improvements in forced expiratory volume, which is a critical measure of pulmonary health .

Reduction of Pulmonary Exacerbations

Treatment with Lumacaftor has been associated with a reduction in the frequency of pulmonary exacerbations and CF-related hospitalizations. This is crucial for improving the quality of life for CF patients .

Nutritional Status and Weight Gain

Patients on Lumacaftor therapy have shown improvements in nutritional status and weight gain. This is particularly important as CF can lead to malnutrition and poor growth .

Bone Mineral Metabolism

A study has indicated that Lumacaftor may have a beneficial effect on bone mineral metabolism. This could be significant for CF patients who often suffer from bone density issues .

Pancreatic Function Stabilization

Lumacaftor’s effects extend to stabilizing pancreatic indices. Since CF can affect the pancreas and lead to diabetes, maintaining pancreatic function is vital .

Sweat Chloride Concentration Reduction

The therapy has been shown to significantly decrease sweat chloride concentrations, which is a diagnostic marker of CF. Lowering these levels indicates an improvement in CFTR function .

Extra-Pulmonary Manifestations

Further research is being encouraged to explore Lumacaftor’s effects on extra-pulmonary manifestations of CF. This includes potential impacts on organs other than the lungs, such as the liver and reproductive system .

Mechanism of Action

Target of Action

Lumacaftor primarily targets the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein . This protein is a transmembrane ion channel involved in the transport of chloride and sodium ions across cell membranes of the lungs, pancreas, and other organs . Mutations in the CFTR gene, particularly the F508del mutation, result in altered production, misfolding, or function of the CFTR protein .

Mode of Action

Lumacaftor acts as a protein chaperone . It aids in the conformational stability of F508del-mutated CFTR proteins, preventing misfolding . This results in increased processing and trafficking of mature protein to the cell surface .

Biochemical Pathways

The primary biochemical pathway affected by Lumacaftor is the CFTR protein pathway . By correcting the folding and trafficking defects of the F508del-mutated CFTR proteins, Lumacaftor restores the normal function of the CFTR ion channels . This leads to improved fluid and ion transport across cell membranes, reducing the production of thick, sticky mucus that characterizes cystic fibrosis .

Pharmacokinetics

Lumacaftor is mainly metabolized by cytochromes P450 3A , which influences its enzymatic activity . It exhibits significant interindividual pharmacokinetic variability and is prone to drug–drug interactions . The exposure of Lumacaftor generally increases proportionally to doses over the range of 200 mg every 24 hours to 400 mg every 12 hours .

Result of Action

The molecular and cellular effects of Lumacaftor’s action include an increase in the quantity, stability, and function of F508del-CFTR at the cell surface, resulting in increased chloride ion transport . Clinically, this leads to improved lung function, reduced pulmonary exacerbations, increased weight gain, and overall improvements in cystic fibrosis symptoms .

Action Environment

Environmental factors, such as the presence of other drugs, can influence the action, efficacy, and stability of Lumacaftor. As Lumacaftor is sensitive to inhibition and induction, its enzymatic activity can be influenced by these factors . Therefore, careful management of drug interactions is necessary to optimize the therapeutic effects of Lumacaftor .

Safety and Hazards

Lumacaftor has been associated with some safety concerns. It can cause damage to organs through prolonged or repeated exposure . It is also considered toxic and can cause irritation to the skin and eyes . It is recommended to handle Lumacaftor with care, using protective clothing and eye protection, and to avoid ingestion and inhalation .

properties

IUPAC Name |

3-[6-[[1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]amino]-3-methylpyridin-2-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18F2N2O5/c1-13-5-8-19(27-20(13)14-3-2-4-15(11-14)21(29)30)28-22(31)23(9-10-23)16-6-7-17-18(12-16)33-24(25,26)32-17/h2-8,11-12H,9-10H2,1H3,(H,29,30)(H,27,28,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFSKUSARDNFIRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C=C1)NC(=O)C2(CC2)C3=CC4=C(C=C3)OC(O4)(F)F)C5=CC(=CC=C5)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18F2N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30239523 | |

| Record name | Lumacaftor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30239523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Lumacaftor improves CF symptoms and underlying disease pathology by aiding the conformational stability of F508del-mutated CFTR, resulting in increased processing and trafficking of mature protein to the cell surface. More specifically, lumacaftor acts as a protein-folding chaperone, preventing misfolding of CFTR ion channels and consequent destruction during processing in the endoplasmic reticulum. | |

| Record name | Lumacaftor | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09280 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Lumacaftor | |

CAS RN |

936727-05-8 | |

| Record name | Lumacaftor | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=936727-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lumacaftor [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0936727058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lumacaftor | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09280 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lumacaftor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30239523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(6-(1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LUMACAFTOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EGP8L81APK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide](/img/structure/B1684289.png)

![2-(Ethyl((5-((6-methyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazin-8-yl)amino)isothiazol-3-yl)methyl)amino)-2-methylpropan-1-ol](/img/structure/B1684296.png)

![5-(3-(ethylsulfonyl)phenyl)-3,8-dimethyl-N-(1-methylpiperidin-4-yl)-9H-pyrido[2,3-b]indole-7-carboxamide](/img/structure/B1684297.png)

![N-[4-[[6-Methoxy-7-[3-(4-morpholinyl)propoxy]-4-quinazolinyl]amino]phenyl]benzamide](/img/structure/B1684298.png)

![N-[[4-[(pyridin-2-ylamino)methyl]phenyl]methyl]pyridin-2-amine](/img/structure/B1684306.png)